molecular formula C21H13N4NaO3S B13897028 sodium;5-[3-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)phenyl]benzo[g][1,5]benzodiazepin-1-ide-2,4-dione

sodium;5-[3-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)phenyl]benzo[g][1,5]benzodiazepin-1-ide-2,4-dione

Cat. No.: B13897028
M. Wt: 424.4 g/mol
InChI Key: MIBCQKIVVIBTLQ-UHFFFAOYSA-M
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Description

Sodium;5-[3-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)phenyl]benzo[g][1,5]benzodiazepin-1-ide-2,4-dione is a complex organic compound that features a unique combination of benzodiazepine and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;5-[3-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)phenyl]benzo[g][1,5]benzodiazepin-1-ide-2,4-dione typically involves multi-step organic reactionsKey reagents include phenylhydrazine hydrochloride and methanesulfonic acid, which are used under reflux conditions in methanol to yield the desired tricyclic indole .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

Sodium;5-[3-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)phenyl]benzo[g][1,5]benzodiazepin-1-ide-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the oxadiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the benzodiazepine or oxadiazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;5-[3-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)phenyl]benzo[g][1,5]benzodiazepin-1-ide-2,4-dione is unique due to its combination of benzodiazepine and oxadiazole moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C21H13N4NaO3S

Molecular Weight

424.4 g/mol

IUPAC Name

sodium;5-[3-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)phenyl]benzo[g][1,5]benzodiazepin-1-ide-2,4-dione

InChI

InChI=1S/C21H14N4O3S.Na/c26-17-11-18(27)25(14-6-3-5-13(10-14)20-23-21(29)28-24-20)16-9-8-12-4-1-2-7-15(12)19(16)22-17;/h1-10H,11H2,(H2,22,23,24,26,29);/q;+1/p-1

InChI Key

MIBCQKIVVIBTLQ-UHFFFAOYSA-M

Canonical SMILES

C1C(=O)[N-]C2=C(C=CC3=CC=CC=C32)N(C1=O)C4=CC=CC(=C4)C5=NC(=S)ON5.[Na+]

Origin of Product

United States

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